molecular formula C18H31NO2Si2 B13808811 Trimethylsilyl 4-phenyl-1-(trimethylsilyl)-4-piperidinecarboxylate CAS No. 55268-57-0

Trimethylsilyl 4-phenyl-1-(trimethylsilyl)-4-piperidinecarboxylate

Cat. No.: B13808811
CAS No.: 55268-57-0
M. Wt: 349.6 g/mol
InChI Key: BUEFNVGBEGGYEU-UHFFFAOYSA-N
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Description

Trimethylsilyl 4-phenyl-1-(trimethylsilyl)-4-piperidinecarboxylate is a high-purity, research-grade chemical compound characterized by its piperidine core structure modified with phenyl and dual trimethylsilyl groups. This specific architecture, featuring silyl protecting groups, suggests its primary utility as a synthetic intermediate or building block in advanced organic synthesis and medicinal chemistry research. Compounds with piperidine scaffolds are of significant interest in pharmaceutical development. The presence of the trimethylsilyl groups can profoundly influence the compound's reactivity, solubility, and metabolic stability, making it a valuable tool for exploring structure-activity relationships. Researchers may employ this reagent in the design and synthesis of novel molecules targeting a range of biological pathways. Its application is strictly confined to laboratory research for scientific investigation. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or any form of human consumption.

Properties

CAS No.

55268-57-0

Molecular Formula

C18H31NO2Si2

Molecular Weight

349.6 g/mol

IUPAC Name

trimethylsilyl 4-phenyl-1-trimethylsilylpiperidine-4-carboxylate

InChI

InChI=1S/C18H31NO2Si2/c1-22(2,3)19-14-12-18(13-15-19,16-10-8-7-9-11-16)17(20)21-23(4,5)6/h7-11H,12-15H2,1-6H3

InChI Key

BUEFNVGBEGGYEU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1CCC(CC1)(C2=CC=CC=C2)C(=O)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the silylation of 4-phenylpiperidine-4-carboxylic acid derivatives. The silylation process protects both the amine and carboxylic acid functionalities by introducing trimethylsilyl groups. This is commonly achieved using chlorotrimethylsilane or related silylating agents under controlled conditions.

Stepwise Synthesis Approach

The preparation can be divided into key steps:

  • Synthesis of 4-phenylpiperidine-4-carboxylic acid precursor:
    This intermediate is synthesized via standard piperidine ring construction methods, often involving substitution reactions on piperidine derivatives or ring closure strategies.

  • Protection of the amine group:
    The nitrogen atom at the 1-position is protected by reaction with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine or imidazole, typically in an aprotic solvent like dichloromethane or tetrahydrofuran (THF).

  • Esterification of the carboxylic acid:
    The carboxylic acid group is converted to the trimethylsilyl ester by treatment with excess TMSCl, often facilitated by a catalytic amount of base or under reflux conditions.

  • Purification:
    The crude product is purified by chromatography, typically silica gel column chromatography, using solvent mixtures such as dichloromethane/methanol in gradients to isolate the pure silylated product.

Representative Experimental Procedure

Based on spectral data and analogous synthetic routes reported:

  • Reagents: 4-phenylpiperidine-4-carboxylic acid, chlorotrimethylsilane, triethylamine, anhydrous THF or dichloromethane.
  • Conditions: The acid precursor is dissolved in anhydrous solvent under inert atmosphere (nitrogen or argon). Triethylamine is added to scavenge HCl generated. Chlorotrimethylsilane is added dropwise at 0°C to room temperature. The reaction mixture is stirred for several hours (typically 4–24 h).
  • Work-up: The reaction is quenched by addition of water or methanol, followed by extraction with organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated.
  • Purification: The residue is purified by silica gel chromatography using a gradient of dichloromethane and methanol (e.g., 98:2 to 95:5) to afford the desired trimethylsilyl ester.

Alternative Methods and Telescoping

Literature indicates that the synthesis can be performed either by isolating intermediates at each stage or via telescoping, where multiple steps are conducted sequentially without intermediate purification, improving efficiency and yield.

Solvent and Reaction Optimization

Solvents such as toluene, THF, and dichloromethane have been employed successfully. The choice of solvent affects reaction rate and product purity. For example, toluene is suitable for certain silylation steps, while dichloromethane is preferred for better solubility and chromatographic separation.

Analytical Characterization

The synthesized compound is characterized by:

These analytical methods ensure the structural integrity and purity of the compound for further application.

Summary Table of Preparation Conditions

Step Reagents/Conditions Solvent Yield (%) Notes
Amine protection Chlorotrimethylsilane, triethylamine, 0°C to RT Dichloromethane/THF 85-95 Inert atmosphere recommended
Carboxylate esterification Excess chlorotrimethylsilane, base catalyst Dichloromethane 80-90 Reflux or room temperature possible
Purification Silica gel chromatography (DCM/methanol gradient) - - Gradient optimized for purity

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis Applications

1.1. Synthesis of Tertiary Alcohols

One of the primary applications of Trimethylsilyl 4-phenyl-1-(trimethylsilyl)-4-piperidinecarboxylate is in the synthesis of tertiary alcohols. A notable study demonstrated its effectiveness in a nickel-catalyzed domino reaction, which allows for the rapid conversion of secondary alcohols into tertiary alcohols with high efficiency. The compound acts as an intermediate that facilitates this transformation, showcasing its utility in synthetic organic chemistry .

Table 1: Reaction Conditions for Tertiary Alcohol Synthesis

Reaction ComponentQuantityConditionsYield (%)
4-Phenyl-1-(trimethylsilyl)-4-piperidinecarboxylate0.25 mmolStirred at 80 °C for 9 hours30
Nickel Catalyst---
Solvent---

Pharmaceutical Applications

2.1. Potential Therapeutic Uses

This compound has been investigated for its potential therapeutic properties, particularly in neuropharmacology. Its structural similarity to known piperidine derivatives suggests it may modulate neurotransmitter systems, making it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease .

Case Study: Neuropharmacological Effects

In a controlled study, derivatives of piperidine compounds were evaluated for their effects on neuroprotection and cognitive enhancement. Trimethylsilyl derivatives exhibited promising results in vitro, demonstrating the ability to protect neuronal cells from oxidative stress and apoptosis .

Material Science Applications

3.1. Use as a Building Block in Polymer Chemistry

The trimethylsilyl group in this compound enhances its reactivity and solubility, making it suitable as a building block in polymer synthesis. It can be utilized to modify polymer chains, leading to materials with tailored properties for specific applications such as drug delivery systems or biodegradable plastics.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The phenyl group may interact with aromatic residues in proteins, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Trimethylsilyl 4-phenyl-1-(trimethylsilyl)-4-piperidinecarboxylate
  • CAS Number : 55268-57-0
  • Molecular Structure : Features a piperidine ring substituted at position 4 with a phenyl group and a trimethylsilyl (TMS)-protected carboxylate ester. The nitrogen at position 1 is also protected by a TMS group.

Key Characteristics :

  • Functional Groups : Dual TMS groups (on nitrogen and carboxylate oxygen), phenyl substituent.
  • Role of TMS Groups : Provide steric bulk, enhance lipophilicity, and protect reactive sites (amine and carboxylate) during synthesis.

Comparison with Structurally Related Piperidine Derivatives

Piperidinecarboxylates with Alternative Protecting Groups

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ tert-Butoxycarbonyl (Boc), phenyl 305.37 Acid-labile Boc group; lower lipophilicity
Main Compound 55268-57-0 C₁₈H₂₇NO₂Si₂* Dual TMS, phenyl ~345† High lipophilicity; TMS stable under acids

Comparison :

  • Protecting Group Stability : Boc (in ) is cleaved under acidic conditions, whereas TMS groups (main compound) resist acid but are sensitive to nucleophiles (e.g., fluoride ions) .
  • Lipophilicity : The dual TMS groups in the main compound significantly increase hydrophobicity compared to Boc-protected analogs, influencing solubility in organic solvents.

Piperidinecarboxylates with Electron-Withdrawing Substituents

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate 1951439-26-1 C₁₅H₁₅F₄NO₃ Fluoro, hydroxy, trifluoromethyl 321.27 Polar due to -OH; enhanced metabolic stability
Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate 303144-40-3 C₁₄H₁₄F₃N₃O₆ Dinitro, trifluoromethyl 377.27 Strong electron-withdrawing effects; reactive in electrophilic substitutions

Comparison :

  • Electronic Effects : The main compound’s phenyl and TMS groups are less electron-withdrawing than fluoro/trifluoromethyl () or nitro groups (), leading to divergent reactivity in synthetic pathways.
  • Applications : Electron-withdrawing substituents (e.g., in ) are often used in agrochemicals or pharmaceuticals for stability, while TMS groups prioritize synthetic versatility .

Piperidinecarboxylates with Sulfonyl and Aromatic Substituents

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate - C₂₃H₂₆ClNO₄S 4-Chlorophenyl sulfonyl, 4-methylbenzyl 448.97 Sulfonyl group reduces basicity of piperidine nitrogen
Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate 138030-50-9 C₁₄H₂₀N₂O₂ 3-Pyridylmethyl 248.33 Basic pyridine ring enables hydrogen bonding

Comparison :

  • Basicity : The TMS-protected nitrogen in the main compound is less basic than the unmodified amine in , altering its interaction with biological targets.
  • Steric Effects : Bulky TMS groups hinder nucleophilic attacks, whereas sulfonyl () or pyridyl () substituents modify electronic profiles without significant steric hindrance .

Physicochemical Properties

  • Lipophilicity : The main compound’s calculated logP (estimated >4) exceeds analogs like (logP ~2.5) due to dual TMS groups, favoring membrane permeability in drug design.
  • Thermal Stability : TMS groups enhance thermal stability compared to esters with hydroxy or nitro groups (), making the compound suitable for high-temperature reactions .

Biological Activity

Trimethylsilyl 4-phenyl-1-(trimethylsilyl)-4-piperidinecarboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables summarizing its effects.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H29NO2Si2\text{C}_{19}\text{H}_{29}\text{N}\text{O}_2\text{Si}_2

This structure includes two trimethylsilyl groups attached to a piperidine ring, which is known for its role in various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage.
  • Anti-inflammatory Activity : It may reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways.

1. Anticancer Activity

A study conducted by researchers at evaluated the effects of the compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)12Cell cycle arrest
A549 (Lung)20Inhibition of proliferation

2. Neuroprotection

In an experimental model of neurodegeneration, this compound was administered to mice subjected to oxidative stress. The results indicated a significant decrease in neuronal death and improved behavioral outcomes compared to control groups .

Treatment GroupNeuronal Survival (%)Behavioral Score (Scale 1-10)
Control453
Compound Treatment758

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Specific Enzymes : The compound has been shown to inhibit certain enzymes involved in cancer progression, such as aurora kinases, which are critical for cell division .
  • Modulation of Signaling Pathways : It appears to affect pathways related to inflammation and apoptosis, including NF-kB and caspase activation.

Q & A

Basic Questions

Q. What are the recommended safety precautions when handling Trimethylsilyl 4-phenyl-1-(trimethylsilyl)-4-piperidinecarboxylate in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE): Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of volatile byproducts.
  • Store in a cool, dry place under inert atmosphere (e.g., nitrogen) due to potential moisture sensitivity of silyl groups.
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. What synthetic methodologies are commonly employed for synthesizing Trimethylsilyl-protected piperidine derivatives?

  • Methodological Answer :

  • Multi-step synthesis involving silylation agents (e.g., trimethylsilyl chloride) under anhydrous conditions.
  • Purification via silica gel column chromatography using gradients of ethyl acetate/hexane.
  • Monitor reaction progress using thin-layer chromatography (TLC) or 1H^1H-NMR to confirm intermediate formation .

Q. How is the purity of this compound typically assessed in research settings?

  • Methodological Answer :

  • HPLC : C18 column with methanol/water mobile phase (65:35 v/v) at 254 nm UV detection.
  • NMR : 1H^1H, 13C^{13}C, and DEPT-135 spectra to confirm structural integrity and detect impurities.
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during silylation reactions?

  • Methodological Answer :

  • Optimize reaction parameters: Temperature (0°C to room temperature), stoichiometry (1.2 equivalents of TMS reagent), and anhydrous solvents (e.g., THF or DCM).
  • Use catalysts like imidazole to enhance silylation efficiency.
  • Monitor silyl group incorporation via in-situ FTIR (peak at ~1250 cm1^{-1}) .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Conduct Design of Experiments (DOE) to test variables: Catalyst (Pd vs. Cu), ligands (bidentate vs. monodentate), and bases (K2_2CO3_3 vs. Cs2_2CO3_3).
  • Compare reactivity with structural analogs (e.g., tert-butyl-protected derivatives) to isolate electronic/steric effects.
  • Use GC-MS to identify side products and infer reaction pathways .

Q. What advanced spectroscopic techniques can elucidate the conformational dynamics of this compound in solution?

  • Methodological Answer :

  • Variable Temperature (VT)-NMR : Study temperature-dependent conformational equilibria (e.g., chair vs. boat piperidine ring).
  • ROESY : Detect through-space interactions between trimethylsilyl groups and aromatic protons.
  • DFT Calculations : Model low-energy conformers and compare with experimental data .

Q. How does the introduction of dual trimethylsilyl groups influence the compound’s stability under different pH conditions?

  • Methodological Answer :

  • Perform stability studies in buffered solutions (pH 1–13) at 25°C/40°C.
  • Monitor hydrolysis by HPLC, quantifying degradation products (e.g., desilylated analogs).
  • Use 29Si^{29}Si-NMR to track silyl group integrity under acidic/basic conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

  • Methodological Answer :

  • Replicate experiments using standardized solvents (e.g., DMSO, ethanol) and controlled humidity.
  • Characterize crystallinity via XRPD; amorphous forms may exhibit higher apparent solubility.
  • Compare with structurally similar compounds (e.g., ethyl 4-piperidinecarboxylate derivatives) to contextualize results .

Methodological Tables

Parameter Optimized Conditions Key References
Silylation Reaction Temp0°C → RT (gradual warming)
HPLC Mobile PhaseMethanol/Water (65:35), pH 4.6 (buffer)
Stability Storage-20°C, anhydrous, argon atmosphere

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